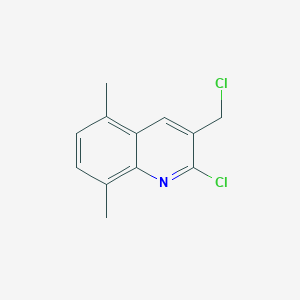

2-Chloro-3-chloromethyl-5,8-dimethylquinoline

Description

2-Chloro-3-chloromethyl-5,8-dimethylquinoline is a halogenated quinoline derivative with a chloro group at position 2, a chloromethyl substituent at position 3, and methyl groups at positions 5 and 8. This compound is synthesized via the Vilsmeier-Haack formylation of a substituted anilide precursor, yielding approximately 22% under optimized conditions . Its instability in solution complicates purification, necessitating immediate use post-synthesis. Infrared (IR) spectroscopy confirms the presence of methoxy groups (1280 cm⁻¹) in related analogs, though the target compound features methyl groups instead .

Properties

CAS No. |

948290-65-1 |

|---|---|

Molecular Formula |

C12H11Cl2N |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

2-chloro-3-(chloromethyl)-5,8-dimethylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-7-3-4-8(2)11-10(7)5-9(6-13)12(14)15-11/h3-5H,6H2,1-2H3 |

InChI Key |

LXMYRGGRHMEXHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Friedländer Reaction

One common method for synthesizing quinoline derivatives, including 2-chloro-3-chloromethyl-5,8-dimethylquinoline, is the Friedländer reaction. This method typically involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.

Reagents :

- Aniline derivative (e.g., 2-amino-5,8-dimethylquinoline)

- Carbonyl compound (e.g., chloromethyl ketone)

- Acid catalyst (e.g., acetic acid)

Procedure : The reaction mixture is heated under reflux conditions to facilitate cyclization and subsequent chlorination.

Yield : Yields can vary significantly depending on reaction conditions but are generally reported around 60-80% for related quinoline derivatives.

Chlorination of Quinoline Derivatives

Chlorination is another effective method to introduce chlorine substituents into quinoline structures. This can be achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride.

Reagents :

- Quinoline derivative (e.g., 5,8-dimethylquinoline)

- Chlorinating agent (e.g., phosphorus oxychloride)

Procedure : The quinoline derivative is treated with the chlorinating agent under controlled temperatures to minimize side reactions.

Yield : Reports indicate yields typically range from 50% to 90%, contingent upon the specific conditions employed.

Comparative Analysis of Preparation Methods

The following table summarizes the key preparation methods for 2-chloro-3-chloromethyl-5,8-dimethylquinoline, including yields and notable advantages or disadvantages:

| Method | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedländer Reaction | Aniline derivative, carbonyl compound | 60-80 | Simple procedure | Limited to specific substrates |

| Chlorination | Quinoline derivative, chlorinating agent | 50-90 | High functional group tolerance | Risk of over-chlorination |

| Radical Bromination | Quinoline derivative, brominating agent | Variable | Versatile for various substitutions | Requires careful control of conditions |

| Oxidative Chlorination | Quinoline derivative, oxidizing agent | Moderate | Can introduce multiple functional groups | Often leads to complex mixtures |

Research Findings

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce by-products. For example:

A study highlighted the use of microwave-assisted synthesis techniques that significantly enhanced reaction rates and yields in the Friedländer reaction.

Another research effort explored the use of greener solvents and conditions for chlorination processes, aiming to minimize environmental impact while maintaining high purity levels in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-chloromethyl-5,8-dimethylquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or acids.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids or alcohols.

Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases, particularly in the following areas:

- Antimalarial Activity : Research indicates that derivatives of chlorinated quinolines exhibit significant antimalarial properties. 2-Chloro-3-chloromethyl-5,8-dimethylquinoline serves as a building block for synthesizing new antimalarial compounds through various chemical modifications .

- Anticancer Research : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The unique structure of 2-chloro-3-chloromethyl-5,8-dimethylquinoline may contribute to its effectiveness against specific cancer types by targeting cellular pathways involved in tumor growth .

- Antibacterial and Antifungal Properties : Quinoline compounds are known for their antibacterial and antifungal activities. The compound's structural features suggest potential efficacy against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Synthesis of Novel Compounds

The compound acts as an essential intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for various chemical reactions, including:

- Mannich Reactions : This reaction can be utilized to create more complex structures that may exhibit enhanced biological activities .

- Formation of Heterocycles : Its ability to participate in cyclization reactions enables the synthesis of diverse heterocyclic compounds, which are crucial in drug development .

Case Study 1: Antimalarial Development

A study detailed the synthesis of novel antimalarial agents derived from 2-Chloro-3-chloromethyl-5,8-dimethylquinoline. The research involved a multi-step synthesis process that yielded compounds with improved efficacy against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited IC values lower than existing treatments, highlighting the compound's potential in malaria therapy .

Case Study 2: Anticancer Activity

In another study focused on anticancer applications, researchers synthesized a series of quinoline derivatives from 2-Chloro-3-chloromethyl-5,8-dimethylquinoline. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The structure-activity relationship analysis revealed that modifications at specific positions significantly impacted their anticancer properties .

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-5,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen and alkyl substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison of 2-chloro-3-chloromethyl-5,8-dimethylquinoline with analogous compounds:

Key Findings:

Reactivity and Stability: The chloromethyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to dichloro analogs (e.g., 2,4-dichloro-7,8-dimethylquinoline) . Dichloro derivatives (e.g., 2,4-dichloro-7,8-dimethylquinoline) exhibit superior crystallinity and stability due to π-π stacking and weak C–H⋯Cl interactions, as confirmed by X-ray diffraction .

Synthetic Challenges: The target compound’s instability in solution contrasts with the robust crystalline stability of 2,4-dichloro-7,8-dimethylquinoline, which is synthesized via POCl₃-mediated cyclization .

Biological and Industrial Relevance: 2,4-Dichloro-7,8-dimethylquinoline demonstrates antiprotozoal and antifungal activities, attributed to its planar aromatic system and halogen-mediated interactions with biological targets . Market reports highlight 4,7-dichloro-2,8-dimethylquinoline’s use in high-value chemical synthesis, though specific applications remain proprietary .

Table 2: Spectroscopic and Physical Properties

Biological Activity

2-Chloro-3-chloromethyl-5,8-dimethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₁Cl₂N

- Molecular Weight : 240.13 g/mol

- Structure : The compound features two chlorine atoms and two methyl groups attached to the quinoline ring, contributing to its unique reactivity and biological properties.

Research indicates that 2-Chloro-3-chloromethyl-5,8-dimethylquinoline interacts with various biological targets through several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes. This interaction may lead to cytotoxic effects in cancer cells, making it a candidate for anticancer drug development.

- Enzyme Inhibition : It has been shown to inhibit specific enzyme activities by binding to their active sites, affecting metabolic pathways and cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further investigation is needed to elucidate its full spectrum of activity.

Biological Activity Overview

The biological activity of 2-Chloro-3-chloromethyl-5,8-dimethylquinoline can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells through DNA damage and enzyme inhibition. |

| Antimicrobial | Exhibits activity against specific bacterial strains; requires further study. |

| Enzyme Interaction | Binds to enzymes, potentially altering metabolic pathways. |

Case Studies and Research Findings

Several studies have documented the biological effects of 2-Chloro-3-chloromethyl-5,8-dimethylquinoline:

- Anticancer Studies : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis via DNA intercalation and subsequent cellular stress responses. The mechanism involved the activation of caspase pathways leading to programmed cell death.

- Enzyme Inhibition Research : In vitro assays revealed that 2-Chloro-3-chloromethyl-5,8-dimethylquinoline effectively inhibited certain key metabolic enzymes, suggesting potential applications in metabolic disorders. The binding affinity was quantified using IC50 values, showing promising results compared to known inhibitors.

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against selected strains, warranting further exploration into its potential as a therapeutic agent in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimized reaction conditions for synthesizing 2-Chloro-3-chloromethyl-5,8-dimethylquinoline via Vilsmeier-Haack formylation?

- Methodological Answer : The synthesis involves using MSCL-DMF/DMAC as a Vilsmeier-Haack reagent. Key parameters include:

- Temperature : Reactions are typically conducted at 75–130°C, with higher temperatures (e.g., 130°C) favoring chloromethylation .

- Solvent : Polar aprotic solvents like DMF or THF improve yield by stabilizing reactive intermediates .

- Catalyst : Potassium tert-butoxide (KOtBu) enhances nucleophilic substitution efficiency .

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and avoid over-chlorination by-products .

- Data Note : Table 1 in highlights optimized molar ratios (e.g., 1:1 stoichiometry of quinoline precursor to chloromethylating agent) and reaction times (1–2 hours).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns, with characteristic shifts for chloromethyl (-CHCl, δ ~4.5 ppm) and methyl groups (δ ~2.3–2.8 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C-Cl = 1.72–1.75 Å) and dihedral angles between quinoline rings (e.g., 4.17° in derivatives) . ORTEP-III visualizes packing interactions, such as π-π stacking (3.76–3.80 Å) and C–H⋯O hydrogen bonds .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies impurities (<2% in optimized syntheses) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The 5,8-dimethyl groups hinder nucleophilic attack at the 3-chloromethyl position, requiring elevated temperatures (e.g., 343 K) for efficient substitution .

- Electronic Effects : Electron-withdrawing chloro groups at the 2-position activate the 3-chloromethyl site for SN2 mechanisms. DFT calculations (unavailable in evidence) could quantify charge distribution, but empirical data show faster kinetics in derivatives with electron-deficient aromatic systems .

- Case Study : In the synthesis of ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline-3-carboxylate, KOtBu in THF at 343 K achieved >90% yield by mitigating steric hindrance .

Q. What strategies can resolve discrepancies in reported biological activities of quinoline derivatives, such as antimicrobial vs. antitumor efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chloromethyl with formyl or acetyl groups) and evaluate bioactivity. For example, 2-chloro-3-acetylquinolines show enhanced antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) compared to chloromethyl derivatives .

- Targeted Assays : Use enzyme inhibition assays (e.g., PI3Kδ for anti-inflammatory activity) to isolate mechanisms. Derivatives with purine moieties exhibit IC values <100 nM in PI3Kδ inhibition .

- Crystallographic Correlation : Relate bioactivity to intermolecular interactions (e.g., hydrogen bonding with protein targets resolved via co-crystallization) .

Q. How can researchers employ SHELX and ORTEP-III for structural refinement and visualization of quinoline derivatives?

- Methodological Answer :

- SHELXL Refinement : Input .hkl files from Bruker SMART diffractometers, apply multi-scan absorption corrections (SADABS), and refine anisotropic displacement parameters. The R-factor threshold (R1 < 0.05 for I > 2σ(I)) ensures accuracy .

- ORTEP-III Visualization : Generate thermal ellipsoid plots at 50% probability to highlight molecular geometry. For example, the title compound in shows planar quinoline rings (deviation <0.03 Å) and intermolecular C–H⋯π interactions (2.8–3.1 Å) .

- Twinning Analysis : Use SHELXTL to model inversion twins (e.g., 0.86:0.14 domain ratio in aminoquinoline derivatives) .

Data Contradiction Analysis

Q. Why do some synthetic routes yield unstable intermediates, such as 2-Chloro-3-chloromethyl-5,8-dimethoxyquinoline?

- Solvent Polarity : Polar solvents (e.g., DMSO) accelerate hydrolysis of chloromethyl groups. Switching to THF or dichloromethane improves stability.

- Temperature Sensitivity : Prolonged heating (>2 hours at 130°C) promotes decomposition. Rapid workup (e.g., flash chromatography) minimizes degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.